Ethyltestosterone
Overview
Description
Ethyltestosterone, also known as 17α-ethyltestosterone, is a synthetic, orally active anabolic–androgenic steroid (AAS) of the 17α-alkylated group. It is chemically described as 17α-ethylandrost-4-en-17β-ol-3-one. This compound is related to mthis compound and is the parent compound of many anabolic–androgenic steroids . This compound was never marketed and is considered a very weak anabolic–androgenic steroid compared to its analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyltestosterone can be synthesized through the alkylation of testosteroneThis is typically achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented due to its limited use and market presence, the general approach would involve large-scale synthesis using the aforementioned synthetic route. The process would be optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyltestosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 17α-ethyl-3-oxo-androst-4-en-17β-ol.
Reduction: Formation of 17α-ethyl-5α-androstane-17β-ol.
Substitution: Formation of halogenated derivatives like 17α-ethyl-4-chloro-androst-4-en-17β-ol.
Scientific Research Applications
Chemistry: Used as a reference compound in the synthesis and study of other anabolic–androgenic steroids.
Biology: Investigated for its effects on androgen receptors and its role in modulating biological processes.
Medicine: Although not marketed, it has been studied for its potential therapeutic effects in conditions requiring anabolic–androgenic steroids.
Industry: Limited industrial applications due to its weak anabolic–androgenic properties.
Mechanism of Action
Ethyltestosterone exerts its effects by binding to androgen receptors in various tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The compound can also be converted to estradiol, which activates estrogen receptors and contributes to its overall biological activity .
Comparison with Similar Compounds
Methyltestosterone: Similar structure with a methyl group at the 17α position instead of an ethyl group. Mthis compound is more potent as an anabolic–androgenic steroid.
Norethandrolone: A 19-nor analog of this compound with higher anabolic potency.
Ethylestrenol: A derivative with modifications that enhance its anabolic properties.
Uniqueness: this compound is unique due to its relatively weak anabolic and androgenic effects compared to its analogs. It has approximately one-tenth the anabolic potency and one-twentieth the androgenic potency of testosterone propionate in rodents . This makes it less effective for therapeutic use but valuable for research purposes in understanding the structure-activity relationships of anabolic–androgenic steroids .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h13,16-18,23H,4-12H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPGANCDNDLUST-CEGNMAFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924523 | |
Record name | Ethyltestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethyltestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006002 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1235-97-8 | |
Record name | Ethyltestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyltestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyltestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D305M9KPT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyltestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006002 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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